molecular formula C12H18OS B8002514 1-[4-(Ethylthio)phenyl]-2-butanol

1-[4-(Ethylthio)phenyl]-2-butanol

Cat. No.: B8002514
M. Wt: 210.34 g/mol
InChI Key: DPMFSEYNICRJPV-UHFFFAOYSA-N
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Description

1-[4-(Ethylthio)phenyl]-2-butanol is an organic compound with the molecular formula C12H18OS It is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Ethylthio)phenyl]-2-butanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as diethyl ether or tetrahydrofuran (THF) and the presence of catalysts like magnesium or lithium. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Ethylthio)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium ethoxide in ethanol.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the ethylthio group.

Scientific Research Applications

1-[4-(Ethylthio)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(Ethylthio)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The ethylthio group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[4-(Methylthio)phenyl]-2-butanol
  • 1-[4-(Propylthio)phenyl]-2-butanol
  • 1-[4-(Butylthio)phenyl]-2-butanol

Comparison: 1-[4-(Ethylthio)phenyl]-2-butanol is unique due to its specific ethylthio group, which imparts distinct chemical and physical properties compared to its analogs with different alkylthio groups

Properties

IUPAC Name

1-(4-ethylsulfanylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-3-11(13)9-10-5-7-12(8-6-10)14-4-2/h5-8,11,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMFSEYNICRJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)SCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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